![molecular formula C10H11BrO B2477961 2-Bromo-1-cyclopropyl-4-methoxybenzene CAS No. 1353855-96-5](/img/structure/B2477961.png)
2-Bromo-1-cyclopropyl-4-methoxybenzene
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Overview
Description
2-Bromo-1-cyclopropyl-4-methoxybenzene is a chemical compound with the CAS Number: 1353855-96-5 . It has a molecular weight of 227.1 . The compound is a liquid at room temperature .
Physical And Chemical Properties Analysis
2-Bromo-1-cyclopropyl-4-methoxybenzene is a liquid at room temperature . More specific physical and chemical properties are not provided in the searched resources.Scientific Research Applications
Synthesis and Chemical Properties
2-Bromo-1-cyclopropyl-4-methoxybenzene, a versatile organic compound, has been utilized in various chemical syntheses and studies. Its derivatives and related compounds have been employed in the preparation of diphosphene and fluorenylidenephosphine, showcasing the influence of the methoxy group on the electronic properties of the system. This influence was evidenced through spectral analysis, such as UV–vis spectra and 31P NMR chemical shifts (Toyota et al., 2003). Additionally, its involvement in the creation of chiral liquid crystals and the consequent impact of the phenyl substituent on mesogenic properties have been explored, indicating its potential in materials science and molecular engineering (Bertini et al., 2003).
Material Science and Engineering
In material science, the compound and its derivatives have been instrumental in the synthesis of heterocyclic compounds through radical electrochemical approaches, furthering the understanding of radical cyclisation and its implications in cyclic system formations (Duñach et al., 2008). This has a significant impact on the development of environmentally friendly media and sustainable chemistry practices. The structural properties, like weak intramolecular C—H⋯O hydrogen bonds and crystal packing featuring C—H⋯π interactions, have also been a subject of study, shedding light on molecular interactions and stability (Cheng, 2008).
Electronics and Photovoltaics
In the field of electronics and photovoltaics, derivatives of 2-Bromo-1-cyclopropyl-4-methoxybenzene have been used in the functionalization of molecular systems for enhanced photovoltaic performance. The adjustment of molecular energy levels and the consequent impact on power conversion efficiency, open circuit voltage, and short-circuit current in polymer solar cells highlight the compound's significance in advancing solar energy technologies (Jin et al., 2016).
Advanced Chemical Studies
In advanced chemical studies, the molecule has been a part of research exploring the dynamics of molecular rotors and the influence of chemical functionality on molecular switching. The interaction of molecular rotors with metal surfaces and the resultant changes in molecular properties offer valuable insights into the design and behavior of molecular systems at the interface, which is crucial for nanotechnology and materials science (Balema et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-Bromo-1-cyclopropyl-4-methoxybenzene is likely to involve electrophilic aromatic substitution . In this process, the bromine atom acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Brominated compounds can participate in various reactions, including free radical bromination and nucleophilic substitution . These reactions can influence a range of biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The compound’s molecular weight (2271 g/mol) suggests it may have suitable properties for absorption and distribution
Result of Action
The compound’s potential to participate in electrophilic aromatic substitution and free radical reactions suggests it could influence a variety of cellular processes.
properties
IUPAC Name |
2-bromo-1-cyclopropyl-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-12-8-4-5-9(7-2-3-7)10(11)6-8/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKZCEKCSPUSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-cyclopropyl-4-methoxybenzene | |
CAS RN |
1353855-96-5 |
Source
|
Record name | 2-bromo-1-cyclopropyl-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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